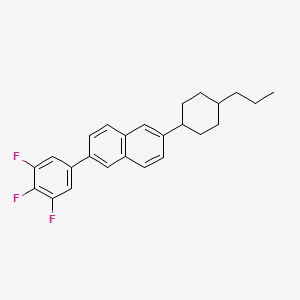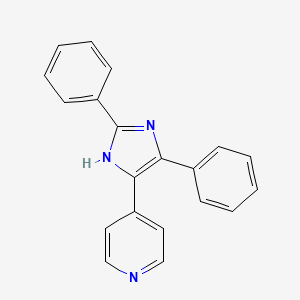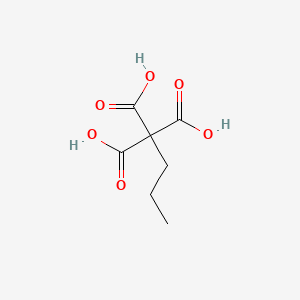
Butane-1,1,1-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a butane backbone. This compound is part of the tricarboxylic acid family, which includes other well-known acids such as citric acid. Tricarboxylic acids play significant roles in various biochemical processes, including the citric acid cycle, which is fundamental to cellular respiration in aerobic organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,1-tricarboxylic acid can be achieved through several methods. One common approach involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with acrylic acid alkyl ester in the presence of an alkaline catalyst. The final product is obtained by saponification of the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the three carboxyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups, often using reagents like thionyl chloride (SOCl2) to form acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols. Substitution reactions can produce a variety of derivatives, including esters and amides .
Wissenschaftliche Forschungsanwendungen
Butane-1,1,1-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent.
Industry: It is used in the production of polymers, as a corrosion inhibitor, and in the formulation of cleaning agents .
Wirkmechanismus
The mechanism of action of butane-1,1,1-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it participates in the citric acid cycle, where it helps in the conversion of acetyl-CoA into energy through a series of enzymatic reactions. The compound’s carboxyl groups play a crucial role in binding to enzymes and facilitating these biochemical transformations .
Vergleich Mit ähnlichen Verbindungen
Butane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While all these compounds share the presence of three carboxyl groups, their structural differences lead to unique chemical properties and biological functions. For instance:
Citric Acid: Known for its role in the citric acid cycle and its widespread use in food and beverages.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Aconitic Acid: Exists in cis and trans forms and is an intermediate in the citric acid cycle
This compound is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
405914-62-7 |
|---|---|
Molekularformel |
C7H10O6 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
butane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-2-3-7(4(8)9,5(10)11)6(12)13/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
ZNFNDZCXTPWRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


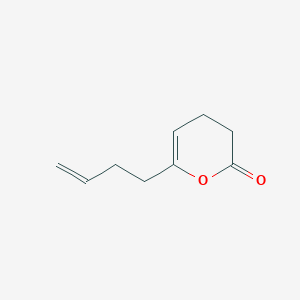

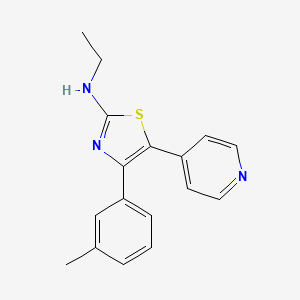
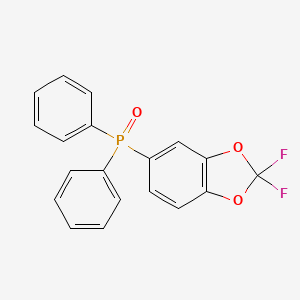
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
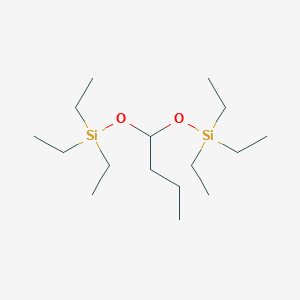
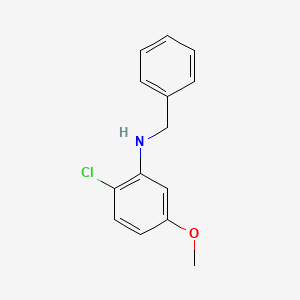


![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
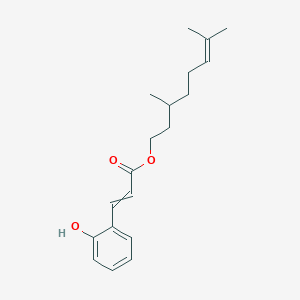
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
